REACTION_CXSMILES
|
[C:1]([O:7][CH2:8][CH2:9][CH2:10][CH2:11]CCCC)(=[O:6])[CH2:2][C:3]([CH3:5])=[O:4].[CH2:16]1OC1CCC.[OH-].[Na+].Cl>O>[C:3]([CH:2]1[CH2:16][CH:8]([CH2:9][CH2:10][CH3:11])[O:7][C:1]1=[O:6])(=[O:4])[CH3:5] |f:2.3|
|
Name
|
|
Quantity
|
313.3 g
|
Type
|
reactant
|
Smiles
|
C(CC(=O)C)(=O)OCCCCCCCC
|
Name
|
|
Quantity
|
101.8 g
|
Type
|
reactant
|
Smiles
|
C1C(CCC)O1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
59.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
24 (± 2) °C
|
Type
|
CUSTOM
|
Details
|
to stir for an additional 111/2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were combined in a reactor
|
Type
|
ADDITION
|
Details
|
was added over a one-hour period
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature between 28° C. and 36° C
|
Type
|
CUSTOM
|
Details
|
After separation of the organic and aqueous phases
|
Type
|
CUSTOM
|
Details
|
to remove the n-octanol
|
Type
|
DISTILLATION
|
Details
|
3-Acetyl-5-propyldihydro-2(3H)-furanone ##STR12## was recovered upon distillation in 62.4% yield
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1C(OC(C1)CCC)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 62.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |